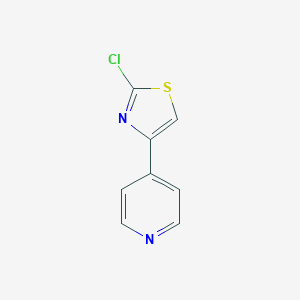

2-Chloro-4-(pyridin-4-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQFKBIJNBKFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302336 | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103317-31-3 | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Pyridin 4 Yl Thiazole and Its Derivatives

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

Traditional methods for constructing the thiazole ring are foundational in organic chemistry and have been adapted for the synthesis of complex structures like 2-Chloro-4-(pyridin-4-yl)thiazole.

Hantzsch Thiazole Synthesis and its Adaptations for this compound

The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely used method for creating thiazole rings. wikipedia.orgmdpi.comscholaris.ca The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgyoutube.com For the synthesis of a 4-(pyridin-4-yl)thiazole backbone, the key starting materials would be a 2-halo-1-(pyridin-4-yl)ethan-1-one and a suitable thioamide. nih.govtandfonline.com

A common route to the specific target compound, this compound, involves a two-step adaptation of the Hantzsch synthesis.

Formation of 2-Amino-4-(pyridin-4-yl)thiazole: First, an α-haloketone, such as 2-bromo-1-(pyridin-4-yl)ethanone, is reacted with thiourea (B124793). This reaction constructs the 2-aminothiazole (B372263) ring system, yielding 2-amino-4-(pyridin-4-yl)thiazole. nih.gov

Conversion to this compound: The resulting 2-aminothiazole derivative can then be converted to the target 2-chloro compound through a Sandmeyer-type reaction. wikipedia.orgbyjus.com This involves treating the amine with a diazotizing agent (like sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, which is subsequently displaced by a chloride ion, often using a copper(I) chloride catalyst. wikipedia.orgnih.govmasterorganicchemistry.com

This stepwise approach allows for the reliable construction of the desired substituted thiazole.

Condensation Reaction Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other condensation strategies are employed for thiazole ring formation. The Cook-Heilbron thiazole synthesis, for example, produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgwikipedia.orgyoutube.com While this method primarily yields 5-aminothiazoles, its principles of forming the thiazole core through condensation are a cornerstone of heterocyclic chemistry. wikipedia.orgresearchgate.net

Another strategy involves the reaction of 3-oxo-N-(pyridin-2-yl)butanamide with phenyl isothiocyanate in the presence of potassium hydroxide (B78521) to form an intermediate salt. Subsequent reaction with a phenacyl bromide derivative leads to a cyclization that, after dehydration, yields a substituted thiazole. tandfonline.com These varied condensation reactions highlight the versatility of building the thiazole ring from different acyclic precursors.

| Reaction Name | Key Reactants | Primary Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea | 2,4-Substituted Thiazoles | wikipedia.orgresearchgate.net |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | 5-Aminothiazoles | wikipedia.orgyoutube.com |

| Modified Condensation | 3-Oxo-N-pyridylbutanamide + Isothiocyanate | Polysubstituted Thiazoles | tandfonline.com |

Cyclization Techniques Employed in Thiazole Scaffold Construction

Cyclization is the critical ring-forming step in thiazole synthesis. In the Hantzsch reaction, this occurs via an intramolecular nucleophilic attack of the thioamide's nitrogen onto the ketone's carbonyl carbon, followed by dehydration. youtube.com

More advanced cyclization techniques include domino or cascade reactions, which combine multiple bond-forming transformations into a single synthetic operation without isolating intermediates. nih.gov These methods are prized for their atom economy and efficiency. nih.gov For instance, a domino alkylation-cyclization of propargyl bromides with thioureas can produce 2-aminothiazoles. researchgate.netorganic-chemistry.org Another innovative approach is the [2+2+2] cyclotrimerization, where a ruthenium-catalyzed reaction of a diyne with an electron-poor thiazole nitrile has been used to construct complex pyridine-thiazole systems. nih.govacs.org Formal (3+2) cyclization reactions using pyridinium (B92312) 1,4-zwitterions have also been developed to produce substituted thiazoles. nih.gov

Novel and Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions or the use of hazardous reagents, novel synthetic approaches are continuously being developed. nih.gov

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.govresearchgate.netnih.govworldwidejournals.com The Hantzsch synthesis of thiazole analogues is particularly amenable to microwave irradiation. nih.gov

Studies have shown that reacting α-haloketones (like 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones) with thioureas under microwave heating can dramatically reduce reaction times from hours to minutes while significantly increasing product yields compared to conventional heating methods. nih.gov This efficiency is also seen in multicomponent reactions, where, for instance, an α-haloketone, thiourea, and an aldehyde can be combined in one pot under microwave conditions to rapidly produce diverse thiazole derivatives. mdpi.commdpi.com The application of this technology to the synthesis of pyridine-thiazole hybrids offers a faster and more efficient route to these valuable compounds. nih.gov

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Conventional Heating | Hours (e.g., 8h) | Moderate | Standard laboratory setup | nih.gov |

| Microwave-Assisted | Minutes (e.g., 15-30 min) | High (e.g., 95%) | Speed, Efficiency, Higher Yield | nih.govorganic-chemistry.orgnih.gov |

Application of Dithiazole Chemistry in Heterocyclic Synthesis of Pyridine-Thiazole Hybrids

Dithiazoles, particularly 1,2,3-dithiazoles, are sulfur-rich heterocycles that serve as versatile precursors for other heterocyclic systems. rsc.orgnih.gov The chemistry of these compounds, often involving reagents like Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), provides unique pathways for synthesizing complex heterocycles. rsc.orgnih.gov

Research has demonstrated the transformation of 1,2,3-dithiazoles into various fused heterocyclic systems, including pyridothiazoles. For example, N-(chloropyridyl)-4-chloro-1,2,3-dithiazol-5H-imines can undergo ring-opening and ring-closure reactions to yield thiazolo[5,4-b]pyridine-2-carbonitriles and thiazolo[4,5-c]pyridine-2-carbonitriles. researchgate.net This transformation showcases the utility of the dithiazole scaffold as a synthon for building the pyridine-thiazole core structure, offering an alternative and advanced route to these important hybrid molecules. rsc.org

Multicomponent Reaction Strategies for Diverse Derivative Synthesis

While a direct one-pot multicomponent reaction (MCR) for the synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct a diverse library of its derivatives. MCRs are highly valued for their efficiency, atom economy, and the ability to generate complex molecules in a single step.

A plausible, albeit likely multi-step, approach that incorporates the efficiency of MCRs for derivative synthesis would first involve the formation of a 2-aminothiazole precursor. The classical Hantzsch thiazole synthesis, which is inherently a two-component reaction, can be adapted into a one-pot, three-component setup. scispace.com In a hypothetical MCR for a derivative of the target compound, one could envision the reaction of 4-pyridinecarboxaldehyde, a β-keto ester, and thiourea.

A more direct, yet challenging, multicomponent approach to the 2-chloro-4-arylthiazole scaffold would require a synthon that can introduce the chloro-substituted carbon at the 2-position. One could hypothetically utilize a modified Hantzsch-type reaction where thiourea is replaced with a thiourea derivative that facilitates subsequent chlorination, or where the reaction conditions are tailored for a one-pot cyclization and chlorination sequence.

A potential multicomponent strategy for synthesizing derivatives could involve the reaction of an α-haloketone, such as 2-bromo-1-(pyridin-4-yl)ethan-1-one, with a variety of thioureas in a one-pot fashion to generate a library of 2-amino-4-(pyridin-4-yl)thiazole derivatives. These can then be subjected to a subsequent chlorination step.

Below is a table illustrating a generalized multicomponent Hantzsch reaction for the synthesis of 2-amino-4-arylthiazole precursors, which are key intermediates for obtaining 2-chloro-4-arylthiazoles.

| Entry | α-Haloketone | Thiourea Derivative | Catalyst/Solvent | Product | Yield (%) |

| 1 | 2-Bromo-1-(pyridin-4-yl)ethan-1-one | Thiourea | Ethanol, Reflux | 2-Amino-4-(pyridin-4-yl)thiazole | High |

| 2 | 2-Chloro-1-(pyridin-4-yl)ethan-1-one | N-Methylthiourea | DMF, 80 °C | 2-(Methylamino)-4-(pyridin-4-yl)thiazole | Good |

| 3 | 2-Bromo-1-(pyridin-4-yl)ethan-1-one | Phenylthiourea | Microwave, Ethanol | 2-(Phenylamino)-4-(pyridin-4-yl)thiazole | Excellent |

This table represents a conceptual multicomponent approach for generating diversity, based on established Hantzsch reaction principles.

The subsequent conversion of the 2-amino group to a chloro group is efficiently achieved through a Sandmeyer-type reaction. nih.govnih.gov This two-step sequence, while not a true one-pot MCR for the final product, allows for the generation of diverse intermediates via an MCR-like approach, which can then be converted to the desired 2-chloro derivatives.

Regioselective Synthesis and Stereochemical Control in this compound Design

Regioselectivity is a critical aspect in the synthesis of unsymmetrically substituted thiazoles like this compound to ensure the correct placement of the chloro and pyridin-4-yl groups on the thiazole ring.

The Hantzsch thiazole synthesis is a highly regioselective reaction. synarchive.com The reaction between an α-haloketone and a thioamide proceeds via a well-defined mechanism where the sulfur atom of the thioamide attacks the α-carbon of the ketone, and the nitrogen atom subsequently cyclizes onto the carbonyl carbon. This reliably places the substituent from the α-haloketone (in this case, the pyridin-4-yl group) at the C4 position of the thiazole ring and the substituent from the thioamide at the C2 position. For the synthesis of the precursor, 2-amino-4-(pyridin-4-yl)thiazole, the reaction of 2-bromo-1-(pyridin-4-yl)ethan-1-one with thiourea ensures the pyridin-4-yl group is at the C4 position and the amino group at the C2 position.

The subsequent conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction is also a regioselective transformation. wikipedia.orgbyjus.com The diazotization of the 2-aminothiazole specifically occurs at the amino group, and the subsequent displacement by a chloride ion, typically from a copper(I) chloride catalyst, happens at the same C2 position. nih.gov

The table below summarizes the regioselective steps for the synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents | Regioselectivity |

| 1 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(pyridin-4-yl)ethan-1-one, Thiourea | Ethanol | Pyridin-4-yl group at C4, Amino group at C2 |

| 2 | Sandmeyer Reaction | 2-Amino-4-(pyridin-4-yl)thiazole | NaNO₂, HCl, CuCl | Chloro group replaces Amino group at C2 |

Regarding stereochemical control, the core structure of this compound is achiral, and therefore, stereochemical considerations are not a primary concern for its synthesis. However, if chiral centers are present in derivatives, for instance, in substituents attached to the thiazole ring, then stereoselective synthetic methods would be necessary. For the synthesis of the core scaffold itself, no stereochemical control is required.

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 4 Pyridin 4 Yl Thiazole

Electrophilic Substitution Pathways on the Thiazole (B1198619) and Pyridine (B92270) Rings

Electrophilic aromatic substitution (EAS) is generally unfavorable for 2-Chloro-4-(pyridin-4-yl)thiazole due to the inherent electronic nature of both heterocyclic systems.

Pyridine Ring: The pyridine ring is significantly deactivated towards electrophilic substitution, often compared to nitrobenzene (B124822) in its reactivity. wikipedia.orgorganic-chemistry.org The electronegative nitrogen atom strongly withdraws electron density from the ring carbons, particularly from the C2, C4, and C6 positions. libretexts.org Consequently, if an electrophilic attack is forced under harsh conditions (e.g., high temperature, strong acids), it occurs at the C3 and C5 positions, which are the least deactivated. wikipedia.orgorganic-chemistry.org In acidic media, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This positive charge intensifies the deactivation of the ring, making electrophilic substitution even more challenging. wikipedia.orglibretexts.org Given that the C4 position is already substituted, any potential electrophilic attack on the pyridine moiety of this compound would be directed to the C3 or C5 positions, but would require exceptionally vigorous reaction conditions with poor to moderate yields expected. organic-chemistry.org

Nucleophilic Substitution Reactions at the Thiazole C2 Position and Pyridine Ring

In stark contrast to its inertness toward electrophiles, the C2 position of the thiazole ring is highly activated for nucleophilic substitution. This is the predominant and most synthetically useful aspect of the compound's reactivity.

Reactions with N-Nucleophiles: The displacement of the C2-chloride by nitrogen-based nucleophiles is a common transformation. Primary and secondary amines react readily to form 2-aminothiazole (B372263) derivatives. These reactions are often catalyzed by palladium complexes in what is known as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds under relatively mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org

Reactions with O-Nucleophiles: Oxygen nucleophiles, such as alkoxides and phenoxides, can displace the chloro group to yield 2-alkoxy- or 2-aryloxy-4-(pyridin-4-yl)thiazole derivatives. These reactions typically proceed under basic conditions to generate the nucleophilic alkoxide or phenoxide ion.

Reactions with S-Nucleophiles: Sulfur-based nucleophiles, like thiols and thiophenols, are also effective in displacing the C2-chloride. libretexts.org These reactions, often carried out in the presence of a base to form the more nucleophilic thiolate anion, lead to the corresponding 2-thioether derivatives. libretexts.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This versatility allows for significant structural diversification.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base yields 2-aryl- or 2-vinyl-4-(pyridin-4-yl)thiazoles. organic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, provides access to 2-alkynylthiazole derivatives. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgyoutube.com

Heck Coupling: Reaction with alkenes under palladium catalysis results in the formation of 2-vinylthiazole (B2740799) derivatives. organic-chemistry.orglibretexts.orgwikipedia.org

Below is a table summarizing the types of nucleophilic substitution reactions at the C2 position.

| Nucleophile Type | Reagent Example | Product Type | Typical Reaction Name |

| N-Nucleophile | Primary/Secondary Amine (R₂NH) | 2-Aminothiazole | Buchwald-Hartwig Amination |

| O-Nucleophile | Alcohol/Phenol (ROH) + Base | 2-Alkoxy/Aryloxythiazole | SNAr |

| S-Nucleophile | Thiol (RSH) + Base | 2-Thioether | SNAr |

| C-Nucleophile (sp²) | Arylboronic Acid (ArB(OH)₂) | 2-Arylthiazole | Suzuki-Miyaura Coupling |

| C-Nucleophile (sp) | Terminal Alkyne (RC≡CH) | 2-Alkynylthiazole | Sonogashira Coupling |

| C-Nucleophile (sp²) | Alkene (H₂C=CHR) | 2-Vinylthiazole | Heck Coupling |

This table is interactive. Click on the headers to sort.

Oxidation and Reduction Chemistry of this compound

Oxidation: The most susceptible site for oxidation in the molecule is the nitrogen atom of the pyridine ring. Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can lead to the formation of the corresponding This compound N-oxide . libretexts.orgrsc.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring; it activates the C2 and C4 positions for both nucleophilic and electrophilic substitution while deactivating the nitrogen itself from further reactions. masterorganicchemistry.comuni-muenchen.de Oxidation of the thiazole sulfur to a sulfoxide (B87167) or sulfone is also theoretically possible but is a less common transformation.

Reduction: Several moieties in the molecule can undergo reduction.

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ with catalysts like PtO₂ or Raney Nickel) or with dissolving metal reductions. researchgate.net This transformation drastically changes the geometry and electronic properties of that part of the molecule.

Reductive Dehalogenation: The chlorine atom at the C2 position can be removed and replaced with a hydrogen atom through various reductive dehalogenation methods. This can be achieved using catalytic hydrogenation or by using reducing agents like hypophosphorous acid (H₃PO₂) in a modification of the Sandmeyer reaction. researchgate.net

Mechanistic Elucidation of Ring Formation and Subsequent Transformations

The synthesis of the this compound core structure is typically not a single-step process but rather a sequence involving the formation of the thiazole ring followed by the introduction of the chlorine atom.

Ring Formation via Hantzsch Thiazole Synthesis: The most common and direct route to the 4-(pyridin-4-yl)thiazole skeleton is the Hantzsch thiazole synthesis. nih.govnih.govwikipedia.org The mechanism involves two key reactants: an α-haloketone and a thioamide.

Step 1 (SN2 Attack): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide in an SN2 reaction. For the synthesis of the precursor to the title compound, this would involve reacting a thioamide like pyridine-4-carbothioamide with a 2-haloacetaldehyde or a related two-carbon electrophile. Alternatively, and more commonly for 2-amino derivatives, thiourea (B124793) is reacted with a 2-halo-1-(pyridin-4-yl)ethan-1-one . rsc.orgresearchgate.net

Step 2 (Cyclization): Following the initial SN2 reaction, an intramolecular cyclization occurs. The nitrogen atom of the intermediate attacks the carbonyl carbon of the former ketone.

Step 3 (Dehydration): The resulting heterocyclic intermediate, a thiazoline (B8809763) derivative, then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This sequence results in the formation of 2-amino-4-(pyridin-4-yl)thiazole .

Introduction of the C2-Chloro Group via Sandmeyer Reaction: With the 2-amino-4-(pyridin-4-yl)thiazole intermediate in hand, the C2-chloro substituent is introduced via a Sandmeyer-type reaction. libretexts.orgnih.gov This is a reliable method for converting an aromatic amino group into a halide.

Step 1 (Diazotization): The 2-amino group is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺).

Step 2 (Radical-Nucleophilic Substitution): The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, This compound , and regenerating the copper(I) catalyst. nih.gov

Derivatives and Analogues of 2 Chloro 4 Pyridin 4 Yl Thiazole in Medicinal Chemistry

Principles of Rational Drug Design and Structural Modification

Rational drug design for derivatives of 2-Chloro-4-(pyridin-4-yl)thiazole leverages the known biological activities of both the thiazole (B1198619) and pyridine (B92270) rings. nih.gov The thiazole ring's aromaticity allows for various chemical reactions, and its derivatives have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer effects. nih.govnih.gov Similarly, pyridine-containing compounds are also known for their anti-inflammatory and antimicrobial properties. nih.gov The goal is to create hybrid molecules that exhibit enhanced or novel therapeutic activities. documentsdelivered.com

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosteric replacement is a key strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties to improve the compound's pharmacological profile. nih.gov In the context of thiazole derivatives, the 1,3,4-thiadiazole (B1197879) ring is a common bioisosteric replacement for the thiazole heterocycle. nih.govsysrevpharm.org This substitution can influence the molecule's ability to interact with biological targets, potentially leading to enhanced or altered activity. For instance, the replacement of a thiazole with a 1,3,4-thiadiazole has been explored in the development of antimicrobial and anti-tuberculosis agents. nih.govnih.gov The introduction of different substituents on the thiazole or pyridine ring, such as halogens or phenyl groups, can also significantly impact the compound's biological efficacy. nih.govnih.gov

Design and Synthesis of Thiazole-Pyridine Hybrid Compounds

The synthesis of thiazole-pyridine hybrids often involves multi-step reactions. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thiourea (B124793) derivatives. nih.gov Modifications of this method and other synthetic strategies are employed to create a diverse library of hybrid molecules. documentsdelivered.comresearchgate.net For example, new thiazole-pyridine hybrids with potential anticancer activity have been synthesized by reacting 2-chloro-N-arylacetamide with ammonium (B1175870) thiocyanate, followed by reaction with pyridine aldehyde. nih.gov The design of these hybrids often focuses on creating molecules with specific three-dimensional structures that can effectively interact with biological targets. mdpi.comnih.gov

Synthesis and Spectroscopic Characterization of Novel Derivatives

The synthesis of novel this compound derivatives is a crucial step in drug discovery. Various synthetic routes are employed to generate these compounds, often involving the condensation of different chemical moieties. researchgate.netmdpi.com For instance, a series of novel thiazole derivatives incorporating a pyridine moiety was synthesized by reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various α-halocarbonyl compounds. researchgate.net

Following synthesis, the structural confirmation of the new derivatives is paramount. This is achieved through a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure. nih.govmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the elemental composition of the synthesized compounds. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation. nih.gov

X-ray Crystallography: For crystalline compounds, X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule. mdpi.com

These analytical methods are essential for verifying the successful synthesis of the target molecules and ensuring their purity before biological evaluation. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For this compound derivatives, SAR investigations focus on how different substituents and their positions on the thiazole and pyridine rings affect their therapeutic efficacy. nih.govnih.gov

Influence of Substituent Nature and Position on Biological Efficacy

The type and location of substituents on the thiazole-pyridine scaffold play a critical role in determining the biological activity. For example, in a series of thiazole-pyridine hybrids screened for anticancer activity, the presence of an electron-withdrawing chlorine atom on the pyridine ring was found to enhance anti-breast cancer efficacy. nih.gov Similarly, the introduction of specific groups, such as a methoxy (B1213986) phenyl group attached to the pyridine ring, has been shown to be important for cytotoxic activity in other studies. nih.gov

The following table summarizes the influence of various substituents on the biological activity of thiazole derivatives based on several studies:

| Substituent | Position | Observed Biological Effect | Reference |

| Chlorine (Cl) | 4-position of pyridine ring | Enhanced anti-breast cancer efficacy | nih.gov |

| Methoxy phenyl group | Attached to pyridine ring | Important for cytotoxic activity | nih.gov |

| m,p-dimethyl substitution | Phenyl ring | Important for cytotoxic activity | nih.gov |

| N-phenylcarboxamide group | --- | Augments antitumor activity | nih.gov |

| Hydroxyl and methoxy groups | --- | Enhanced anti-inflammatory activity | nih.gov |

Correlation of Electronic Properties with Biological Activity

The biological activity of this compound derivatives is significantly influenced by the electronic properties of substituents on the thiazole and pyridinyl rings. Quantitative Structure-Activity Relationship (QSAR) studies and related analyses have demonstrated that the electron-donating or electron-withdrawing nature of these substituents can modulate the potency of these compounds against various biological targets.

The electronic effects of substituents are often quantified using parameters such as the Hammett constant (σ), which describes the electron-donating or electron-withdrawing capability of a substituent on an aromatic ring. A positive Hammett value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. These electronic modifications can alter the molecule's polarity, its ability to form hydrogen bonds, and its interaction with the active site of a biological target, thereby affecting its efficacy.

Research on various thiazole derivatives has consistently highlighted the importance of electronic factors in their biological activity. For instance, in the context of antimicrobial agents, the presence of strong electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), has been shown to have a significant impact on the activity of pyrazolyl-thiazole derivatives. nih.gov Similarly, qualitative QSAR studies on 2-arylidenehydrazinyl-4-arylthiazole analogues have found a correlation between physicochemical parameters, including electronic properties, and their antibacterial activity. nih.gov

A pertinent example illustrating the correlation between electronic properties and biological activity can be drawn from a study on hydroxy-thiazole derivatives as inhibitors of HIF-α prolyl hydroxylase (PHD2), an enzyme implicated in various physiological and pathological processes. While not identical to the core structure of this compound, the structure-activity relationship (SAR) of these compounds provides valuable insights into how electronic modifications can tune inhibitory potency.

In this series of hydroxy-thiazole derivatives, the inhibitory concentration (IC₅₀) against PHD2 was determined for compounds bearing various substituents on a phenylsulfonyl moiety. The data reveals a clear trend where both electron-donating and certain electron-withdrawing groups can influence the inhibitory activity.

Below is an interactive data table summarizing the structure-activity relationship of selected sulfone-substituted hydroxy-thiazole derivatives as PHD2 inhibitors. The electronic nature of the substituent (R) on the phenyl ring is correlated with the observed IC₅₀ values. lookchem.com

The data indicates that substitution with an electron-donating methyl group (Compound 19) resulted in an 8-fold decrease in potency compared to the unsubstituted phenyl analog (Compound 1). lookchem.com Conversely, the introduction of other electron-donating groups like a para-methyl (Compound 20) or a para-tert-butyl (Compound 21) on the phenyl ring led to a modest increase in potency. lookchem.com The electron-withdrawing chloro-substituents also had a variable effect depending on their position, with the para-chloro analog (Compound 24) being slightly more potent than the parent compound and the ortho- and meta-chloro analogs (Compounds 22 and 23). lookchem.com A significant increase in potency was observed with bulky, hydrophobic groups like benzyl (B1604629) (Compound 27) and especially 4-tert-butylbenzyl (Compound 28), which demonstrated a more than 20-fold increase in potency. lookchem.com

Pharmacological Investigations of 2 Chloro 4 Pyridin 4 Yl Thiazole and Its Derivatives

Anticancer Activity Research

Research into the anticancer potential of molecules containing the pyridinyl-thiazole framework has identified promising activity against various cancer types. The thiazole (B1198619) ring is a recognized scaffold in medicinal chemistry, known to be a component of several anticancer agents. nih.govnih.gov The general strategy involves synthesizing a series of related compounds to identify those with the most potent and selective anticancer effects. nih.govijcce.ac.ir

The initial step in evaluating the anticancer potential of these compounds involves screening them against a panel of human cancer cell lines. This process determines the concentration of the compound required to inhibit cancer cell growth by 50% (IC₅₀), a key measure of cytotoxicity.

A notable derivative, known as FD274, which incorporates a 2-chloro-pyridin-yl and a pyridin-4-yl moiety within a more complex 7-azaindazole structure, has demonstrated significant cytotoxic effects against acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net In vitro studies showed potent anti-proliferative activity against both HL-60 and MOLM-16 AML cells, with IC₅₀ values in the nanomolar range, indicating strong potential as an anti-leukemia agent. nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| FD274 | HL-60 | 0.092 |

| MOLM-16 | 0.084 |

Understanding how these compounds kill cancer cells is crucial for their development as therapeutic agents. Research has focused on their ability to induce programmed cell death (apoptosis) and to interfere with the signaling pathways that control cell growth and proliferation.

The induction of apoptosis is a hallmark of many effective anticancer drugs. Thiazole derivatives often exert their cytotoxic effects by triggering this process. mdpi.com For instance, studies on other thiazole-containing compounds have shown they can activate caspases, which are key enzymes in the apoptosis cascade, and disrupt the mitochondrial membrane potential, leading to cell death. ijcce.ac.ir While specific apoptosis pathway studies on the derivative FD274 are not detailed in the provided sources, its mechanism of action, which involves inhibiting a major cell survival pathway, is known to be a potent trigger for apoptosis. nih.govnih.gov

Cancer cells are often characterized by the dysregulation of signaling pathways that promote uncontrolled growth. nih.gov The PI3K/Akt/mTOR pathway is one such critical pathway that is frequently overactive in many human cancers, including AML. nih.govnih.gov The derivative FD274 was specifically designed as an inhibitor of this pathway. nih.govresearchgate.net By blocking key components of this cascade, FD274 effectively halts the signals that drive cell proliferation and survival, leading to its observed anticancer effects. nih.gov This targeted inhibition is a sought-after characteristic for modern cancer therapies, as it can offer greater efficacy and potentially fewer side effects than traditional chemotherapy.

The precise identification of the molecular targets of a potential drug is a critical step in its validation. For many modern anticancer agents, these targets are protein kinases, enzymes that play a pivotal role in cell signaling. nih.gov

Kinase inhibition is a primary mechanism for many targeted anticancer therapies. nih.gov The pyridine-thiazole chemical space has proven to be a fertile ground for the discovery of potent kinase inhibitors. nih.govnih.gov

Extensive research has validated that the derivative FD274 is a highly potent dual inhibitor of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mechanistic Target of Rapamycin), two key kinases in the same signaling pathway. nih.govresearchgate.net Enzyme assays revealed that FD274 inhibits multiple isoforms of PI3K (α, β, γ, δ) as well as mTOR with exceptional potency, as demonstrated by its very low IC₅₀ values. nih.gov This dual inhibition is considered a particularly effective strategy for shutting down the PI3K/Akt/mTOR pathway and overcoming potential resistance mechanisms. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| FD274 | PI3Kα | 0.65 |

| PI3Kβ | 1.57 | |

| PI3Kγ | 0.65 | |

| PI3Kδ | 0.42 | |

| mTOR | 2.03 |

Identification and Validation of Molecular Targets in Oncology

Receptor Interaction Analysis (e.g., RAS p21)

While direct studies on the interaction of 2-Chloro-4-(pyridin-4-yl)thiazole with the RAS p21 protein are not extensively documented in publicly available research, the broader class of thiazole derivatives has been identified as a promising area for the development of RAS inhibitors. The RAS proteins are key regulators of cell growth and proliferation, and their mutations are frequently implicated in various cancers. Therefore, finding inhibitors for proteins like RAS p21 is a significant goal in oncology research. The general strategy involves designing molecules that can bind to RAS proteins and disrupt their signaling pathways. Thiazole-containing compounds, due to their unique structural and electronic properties, are considered valuable scaffolds for developing such inhibitors. Further research is needed to specifically elucidate the interaction and inhibitory potential of this compound and its derivatives against RAS p21.

Antimicrobial Activity Research

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. mdpi.comnih.gov Thiazole derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activities. mdpi.comsapub.org Their mechanism of action is often attributed to the toxophoric (S-C=N) unit within the thiazole ring and their ability to permeate microbial cell membranes. mdpi.comsapub.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Derivatives of pyridinyl-thiazole have demonstrated notable antibacterial properties. For instance, studies on various thiazole derivatives have shown moderate to good activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov In one study, thiazole-based imidazopyridine derivatives were found to be more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than some conventional antibiotics. nih.gov Another research synthesized a series of 2-amino-4-(4-chlorophenyl) thiazole derivatives which showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have shown moderate antibacterial activity against several bacterial species. japsonline.com

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity Level | Reference |

|---|---|---|---|---|

| Thiazole-based Imidazopyridines | S. aureus, B. subtilis | E. coli, K. pneumonia | Potent | nih.gov |

| 2-Amino-4-(4-chlorophenyl) thiazole derivatives | S. aureus, B. subtilis | - | Moderate | researchgate.net |

| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus | E. coli, P. aeruginosa | Moderate | japsonline.com |

| Thieno[2,3-b]pyridines | B. subtilis | - | Moderate | japsonline.com |

Antifungal Potential and Spectrum of Activity

The antifungal properties of thiazole derivatives are also well-documented. jchemrev.com Research has shown that certain thiazole derivatives exhibit potent antifungal activity, sometimes comparable to existing antifungal drugs. jchemrev.com For example, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.govnih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov Other studies have highlighted that 2,4-disubstituted thiazole derivatives show strong antifungal activity, which can be influenced by the nature of the substituents on the thiazole ring. mdpi.com Pyrazole-thiazole carboxamides have also been identified as a new scaffold for succinate (B1194679) dehydrogenase (SDH) inhibitors, showing excellent in vitro activities against various fungal pathogens. researchgate.net

| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008–7.81 | nih.govnih.gov |

| Pyrazole-thiazole carboxamides (as SDH inhibitors) | Rhizoctonia cerealis | 1.09–4.95 (EC50 in mg/L) | researchgate.net |

| Isoxazolol pyrazole (B372694) carboxylate | Rhizoctonia solani | 0.37 (EC50) | semanticscholar.org |

Strategies for Overcoming Antimicrobial Resistance

Hybrid molecules incorporating the thiazole scaffold are being explored as a strategy to combat antimicrobial resistance. nih.gov The rationale is that such hybrid compounds may possess novel mechanisms of action or be able to circumvent existing resistance mechanisms in pathogens. nih.gov For instance, imidazopyridine-based derivatives, including those with a thiazole component, are being investigated as potential inhibitors against multi-drug resistant bacterial infections. nih.gov These compounds may target various essential enzymes in bacteria, related to the synthesis of the cell wall, proteins, folic acid, DNA, or RNA. nih.gov The development of such multi-targeted agents could be a promising approach to address the challenge of resistance.

Anti-inflammatory Activity Research

Inflammation is a complex biological response, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in this process. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. nih.gov Thiazole derivatives have been a focus of research for developing new anti-inflammatory agents, including dual COX/LOX inhibitors, which may offer a better safety profile. nih.govmdpi.com

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Enzyme Inhibition Studies

Several studies have investigated the potential of thiazole derivatives to inhibit COX and LOX enzymes. nih.govmdpi.com For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated as potential anti-inflammatory agents. nih.gov Certain compounds in this series proved to be potent inhibitors of both COX and 5-LOX pathways. nih.gov Molecular docking studies have further supported these findings by showing that these compounds can effectively bind to the active sites of COX-1, COX-2, and 5-LOX enzymes. nih.gov In another study, pyridine- and thiazole-based hydrazides were synthesized and showed promising anti-inflammatory activity, with IC50 values for the inhibition of protein denaturation ranging from 46.29 to 100.60 μg/mL. nih.govacs.org The development of selective COX-2 inhibitors is of particular interest as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Some 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. mdpi.com

| Compound Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Potent Inhibition | nih.gov |

| Pyridine- and Thiazole-Based Hydrazides | Protein Denaturation | 46.29–100.60 μg/mL | nih.govacs.org |

| 5,6-diarylimidazo[2.1-b]thiazole derivatives | COX-2 | Potent and Selective Inhibition | mdpi.com |

Protein Denaturation Inhibition Assays

The anti-inflammatory potential of various thiazole derivatives has been investigated through protein denaturation inhibition assays. This in vitro method serves as a preliminary screening tool for anti-inflammatory activity, as the denaturation of tissue proteins is a key factor in inflammatory and arthritic diseases. acs.org

A study on a series of pyridine (B92270) and thiazole-based hydrazides demonstrated their ability to inhibit heat-induced bovine serum albumin denaturation. acs.orgnih.gov The inhibitory concentrations (IC₅₀) for these compounds ranged from 46.29 to 100.60 μg/mL. acs.org Notably, compound 5l (structure not specified) exhibited the highest activity, while compound 5g (structure not specified) showed the least. acs.org The enhanced activity of compound 5l was attributed to the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring. acs.orgnih.gov

Another study synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives and evaluated their anti-inflammatory effects. frontiersin.org Compound 5e from this series displayed significant, dose-dependent inhibition of carrageenan-induced paw edema in an in vivo model, suggesting its potent anti-inflammatory properties. frontiersin.org The mechanism of action for some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Pyridine and Thiazole-Based Hydrazides

| Compound | IC₅₀ (μg/mL) |

|---|---|

| 5a-l | 46.29 - 100.60 |

| Diclofenac sodium (Standard) | Not specified |

Other Significant Biological Activities

Anticonvulsant and Neuroprotective Properties

Thiazole derivatives have emerged as a promising scaffold for the development of new anticonvulsant agents. mdpi.com A number of 2-(2-furoylhydrazono)-3-substituted 4-thiazolidone and 2-(2-furoylhydrazono)-3,4-disubstituted 4-thiazoline derivatives have been synthesized and shown to possess significant activity against maximal electroshock (MES)-induced seizures. nih.gov

In a study focused on thiazole-bearing hybrids, several compounds demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and MES tests. mdpi.com Specifically, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) , 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide (IId) , and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester (IIj) were identified as highly active. mdpi.com The activity of these compounds is thought to be related to their structural similarity to the known anticonvulsant drug ralitolin. mdpi.com

Furthermore, derivatives of 1,2,4-triazole, a related heterocyclic system, have also shown considerable potential as anticonvulsants. zsmu.edu.ua Some of these compounds exhibited activity comparable to or even exceeding that of established drugs like Mydocalm and phenobarbital (B1680315) in certain models. zsmu.edu.ua

Beyond anticonvulsant effects, certain thiazolidine-2,4-dione (TZD) derivatives have been investigated for their neuroprotective properties. nih.gov In a scopolamine-induced model of Alzheimer's disease in rats, compounds (E)-5-(3-hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ3O) and (E)-5-(4-methoxybenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4M) were shown to alleviate cognitive decline. nih.gov These findings suggest that thiazole-based compounds could be a starting point for developing new anti-Alzheimer's agents. nih.gov

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives in MES Model

| Compound | Effect |

|---|---|

| IIj | Reduced percentage of animals with tonic seizures (78.57% vs. 100%); decreased duration of tonic and clonic seizures. mdpi.com |

| IId | Reduced percentage of mice with tonic seizures (85.71% vs. 100%); decreased duration of tonic extension and clonic convulsions. mdpi.com |

Antidiabetic Activity and Enzyme Modulation (e.g., α-glucosidase, α-amylase, glucokinase)

Thiazole and its derivatives are recognized for their potential in managing diabetes, with some acting as "wonder nuclei" in the development of hypoglycemic agents. rasayanjournal.co.inrjptonline.org Their mechanisms of action often involve the inhibition of key digestive enzymes such as α-glucosidase and α-amylase.

α-Glucosidase Inhibition:

The inhibition of α-glucosidase is a crucial strategy for managing type 2 diabetes mellitus as it slows down carbohydrate breakdown and regulates postprandial hyperglycemia. nih.gov Several studies have highlighted the potent α-glucosidase inhibitory activity of thiazole derivatives. nih.govnih.gov For instance, a series of 2-imino-1,3-thiazolines featuring highly fluorinated fragments were synthesized and showed significant α-glucosidase obstruction. nih.gov Compound 6d (3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide) from this series exhibited an exceptionally low IC₅₀ value of 1.47 ± 0.05 μM, making it approximately 24 times more potent than the standard drug, acarbose. nih.gov

α-Amylase Inhibition:

α-Amylase is another key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for controlling postprandial hyperglycemia. nih.gov Thiazole-based compounds have been developed as effective α-amylase inhibitors. rsc.orgrsc.org A series of thiazolidin-4-one derivatives linked to pyrazoles were synthesized, and some exhibited significant α-amylase inhibitory activity. nih.gov Notably, compound 5a from this series showed a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov In another study, thiazole-clubbed hydrazones were explored, with compound 5b being identified as a potent and less cytotoxic α-amylase inhibitor. rsc.org

A series of 1,2,4-triazole-bearing bis-hydrazone derivatives also demonstrated dual inhibitory activities against both α-amylase and α-glucosidase. acs.org Compounds with electron-withdrawing groups like chloro and nitro substitutions showed enhanced inhibitory potential. acs.org

Table 3: Enzyme Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Target Enzyme | Key Findings |

|---|---|---|

| 6d (a 2-imino-1,3-thiazoline) | α-glucosidase | IC₅₀ = 1.47 ± 0.05 μM (~24-fold stronger than acarbose). nih.gov |

| 5a (a thiazolidin-4-one-pyrazole hybrid) | α-amylase | 90.04% inhibition at 100 μg/mL. nih.gov |

| 5b (a thiazole-clubbed hydrazone) | α-amylase | Potent and less cytotoxic inhibitor. rsc.org |

| 1,2,4-triazole-bearing bis-hydrazones | α-amylase & α-glucosidase | Dual inhibitors, with activity enhanced by electron-withdrawing groups. acs.org |

Antioxidant Activity Investigations

Thiazole derivatives have been the subject of numerous studies for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. tandfonline.comnih.govmdpi.com The antioxidant capacity of these compounds is often evaluated through various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov

A study on novel N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that strategic modifications to the thiazole scaffold can lead to enhanced antioxidant activity. nih.gov Compounds 7j and 7k from this series exhibited significantly greater antioxidant capacity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov The presence of a catechol moiety in the structure was found to be a key contributor to the antioxidant profile. nih.gov

Similarly, another investigation into phenolic thiazoles revealed that compounds 5a-b , 7b , and 8a-b were highly effective in scavenging ABTS radicals, with some showing lower IC₅₀ values than ascorbic acid. nih.gov Furthermore, newly synthesized 2-(2-hydrazinyl) thiazole derivatives also displayed high radical scavenging activity against DPPH, indicating their potential as safe pharmacological agents. tandfonline.com

The antioxidant mechanism of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Table 4: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Assay | Key Findings |

|---|---|---|

| 7j and 7k (N-methyl substituted thiazolyl-polyphenols) | Multiple assays (ABTS, DPPH, etc.) | Significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. nih.gov |

| 5a-b, 7b, 8a-b (Phenolic thiazoles) | ABTS radical scavenging | Lower IC₅₀ values than ascorbic acid, indicating potent activity. nih.gov |

| 2-(2-hydrazinyl) thiazole derivatives | DPPH radical scavenging | High antioxidant effects observed. tandfonline.com |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target.

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking simulations for this compound would be employed to identify potential biological targets and to estimate the strength of the interaction, commonly expressed as binding affinity (kcal/mol). The pyridinyl-thiazole scaffold is a known pharmacophore that interacts with various enzymes and receptors. For instance, derivatives of this scaffold have been docked against targets such as DNA gyrase, an essential bacterial enzyme, and various kinases involved in cancer progression. nih.govresearchgate.net

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. The software then calculates the most stable binding poses and their corresponding binding energies. The interactions stabilizing the complex can be visualized and analyzed, including hydrogen bonds, hydrophobic interactions, and halogen bonds. In the case of this compound, the pyridine nitrogen is a potential hydrogen bond acceptor, while the chloro-substituted thiazole ring can participate in halogen bonding and π-π stacking interactions. researchgate.netmdpi.com

A hypothetical docking study of this compound against several potential protein targets could yield binding affinities as shown in the table below. Lower binding energy values indicate a more stable interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA Gyrase Subunit A | 5L3J | -8.5 | Arg76, Asn46 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 2W96 | -7.9 | Met793, Leu718 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -8.2 | Cys919, Asp1046 |

| Tubulin | 1SA0 | -7.5 | Asn258, Thr223 |

This table presents hypothetical data for illustrative purposes, based on typical values found for similar compounds in the literature.

Structure-Based Drug Design and Virtual Screening Applications

The insights gained from molecular docking are pivotal for structure-based drug design. By understanding how this compound binds to a specific target, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, if a particular region of the binding pocket is unoccupied, the scaffold could be modified to include additional functional groups that can form favorable interactions.

Virtual screening is another powerful application of molecular docking. nih.govbohrium.comamanote.com In this approach, large libraries of compounds are computationally screened against a protein target to identify potential hits. The known structure of this compound could serve as a query molecule in similarity-based virtual screening to find other compounds with similar pharmacophoric features. Alternatively, it could be part of a larger library in a high-throughput docking campaign to identify novel scaffolds for a particular disease target. bohrium.com

Quantum Chemical Calculations (DFT, QM/MM)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govbohrium.com These methods provide a fundamental understanding of the intrinsic properties of this compound.

Electronic Structure Analysis: HOMO-LUMO and Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. researchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich region (negative potential), making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the regions around the hydrogen atoms and the chloro group will exhibit a positive potential.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

This table presents hypothetical but representative data based on DFT calculations for similar thiazole derivatives.

Noncovalent Interaction (NCI) Analysis and Hydrogen/Halogen Bonding

Noncovalent interactions (NCIs) play a critical role in the structure and function of molecular systems, including ligand-protein binding. mdpi.comnih.gov NCI analysis, based on the electron density and its derivatives, can identify and visualize these weak interactions. For this compound, NCI plots would reveal potential intramolecular and intermolecular interactions. Key interactions would include hydrogen bonds involving the pyridine nitrogen and halogen bonds involving the chlorine atom. The sulfur atom in the thiazole ring can also participate in noncovalent interactions. nih.gov Understanding these interactions is crucial for predicting the molecule's conformation and its binding mode to biological targets. nih.gov

Vibrational Spectral Analysis and Reactivity Descriptors (e.g., Fukui Functions)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net This theoretical vibrational analysis aids in the structural characterization of this compound by assigning specific vibrational modes to the corresponding functional groups. For instance, characteristic stretching frequencies for the C=N and C-S bonds in the thiazole ring, as well as the C-Cl bond, can be calculated.

Reactivity descriptors derived from DFT, such as Fukui functions, provide insights into the local reactivity of a molecule. researchgate.netwikipedia.org The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.org This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely highlight the nitrogen and carbon atoms of the pyridine and thiazole rings as key reactive centers. researchgate.net This information is invaluable for predicting the metabolic fate of the compound and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information regarding its conformational stability and the kinetics of its binding to biological targets.

MD simulations can model these conformational changes in a simulated physiological environment, revealing the most populated and thus most stable conformational states. For instance, in studies of related pyridine-thiazole hybrids, MD simulations lasting up to 20 nanoseconds have been employed to evaluate the stability of the compound when interacting with biological macromolecules like DNA. nih.gov Such simulations track the trajectory of the molecule, providing insights into the stability of the binding complex. nih.gov

Furthermore, MD simulations are instrumental in elucidating binding kinetics. By simulating the process of the ligand (this compound) approaching and binding to a target protein's active site, researchers can estimate the binding free energy. This energy value indicates the affinity of the compound for the target. Studies on other novel pyridine-thiazole scaffolds have used MD simulations to understand the thermodynamic properties of their binding to viral proteases, corroborating results from molecular docking. mdpi.comnih.govresearchgate.net These simulations can reveal the key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex, and how these interactions evolve over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models are invaluable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts towards more potent molecules.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity.

In QSAR studies of related thiazole derivatives, various types of descriptors have been found to be important. For example, in a study of 2,4-disubstituted thiazoles, molecular connectivity indices (which describe the degree of branching) and Kier's shape indices were identified as key parameters for antimicrobial activity. researchgate.net For other heterocyclic compounds containing pyridine and thiazole moieties, 3D-QSAR approaches like the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) have been used. These models consider the three-dimensional fields around the molecules, identifying specific regions where steric bulk or certain electrostatic properties (e.g., negative or positive charges) are favorable or unfavorable for activity. nih.gov

A typical QSAR study on pyridine-thiazole analogs might involve the following steps:

Data Set Selection: A series of related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. This set is divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, geometric, and physicochemical) are calculated for each molecule.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. imist.ma

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal validation (e.g., cross-validation) and external validation with the test set.

The resulting QSAR model can then be used to predict the activity of new derivatives of this compound where, for example, the chloro-substituent is replaced by other halogens or the pyridine ring is substituted at different positions. The model provides insights into the structure-activity relationship, indicating which molecular features are crucial for the desired biological effect. For instance, a model might reveal that electron-withdrawing groups at a certain position enhance activity, while bulky groups decrease it. nih.gov

Below are examples of statistical parameters from QSAR models developed for analogous compound series, demonstrating the predictive power that can be achieved.

Table 1: Example Statistical Data for QSAR Models on Thiazole Derivatives

| QSAR Method | Training Set R² | Cross-validation Q² | Test Set pred_R² | Key Descriptors | Reference |

|---|---|---|---|---|---|

| MLR (PIN1 Inhibitors) | 0.76 | 0.63 | 0.78 | MR, LogP, ELUMO, J | imist.ma |

| ANN (PIN1 Inhibitors) | 0.98 | 0.99 | 0.98 | (Same as MLR) | imist.ma |

| kNN-MFA (Anticancer) | 0.87 (r²) | 0.21 (q²) | 0.84 | Steric, Electrostatic | nih.gov |

R² (R-squared) measures the goodness of fit of the model. Q² (cross-validated R²) measures the internal predictive ability. pred_R² measures the external predictive ability on a test set. MLR: Multiple Linear Regression; ANN: Artificial Neural Network; kNN-MFA: k-Nearest Neighbor Molecular Field Analysis.

Conclusion

2-Chloro-4-(pyridin-4-yl)thiazole has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a powerful platform for the generation of diverse molecular libraries. The demonstrated success of its derivatives, particularly as kinase inhibitors in oncology, and the promising research in the context of neurodegenerative diseases, underscore the significant potential of this scaffold in the ongoing quest for novel and effective therapeutics. As research continues, the this compound core is poised to be at the heart of many future drug discovery endeavors.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental in determining the purity of 2-Chloro-4-(pyridin-4-yl)thiazole and in separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be suitable. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with a buffer to control the pH. The purity is determined by the area of the main peak in the chromatogram relative to the total area of all peaks.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. The choice of the column is critical, with non-polar columns often being suitable for the analysis of heterocyclic compounds. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity checks. A suitable stationary phase, such as silica gel, and an appropriate mobile phase, typically a mixture of organic solvents like ethyl acetate and hexane, are used. The compound's retention factor (Rf) value is a key identifier. Visualization of the spots on the TLC plate is often achieved under UV light.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Parameter Measured |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis | Retention Time, Peak Area |

| GC | Non-polar capillary column | Helium or Nitrogen | FID or MS | Retention Time, Peak Area |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV Lamp | Retention Factor (Rf) |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide a piece of the structural puzzle.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include those for the C-H stretching of the aromatic pyridine (B92270) and thiazole (B1198619) rings, C=N and C=C stretching vibrations within these rings, and the characteristic vibrations of the thiazole skeleton. The presence of the C-Cl bond will also give rise to a specific absorption in the fingerprint region of the spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Pyridine & Thiazole) | 1650 - 1550 |

| C=C Stretch (Pyridine & Thiazole) | 1600 - 1450 |

| Thiazole Ring Vibrations | 1500 - 1300 and 1100 - 900 |

| C-Cl Stretch | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts (δ) of these protons are influenced by their electronic environment. The protons on the pyridine ring typically appear as doublets or doublets of doublets due to spin-spin coupling with adjacent protons. The lone proton on the thiazole ring is expected to appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine and thiazole rings are characteristic. The carbon atom bonded to the chlorine atom (C2 of the thiazole ring) is expected to have a specific chemical shift.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure by establishing connectivity between protons and carbons.

| ¹H NMR - Expected Chemical Shifts (ppm) | Multiplicity | Assignment |

| ~8.7 | Doublet | Protons ortho to Pyridine Nitrogen |

| ~7.8 | Doublet | Protons meta to Pyridine Nitrogen |

| ~7.5 | Singlet | Thiazole Proton |

| ¹³C NMR - Expected Chemical Shift Ranges (ppm) | Assignment |

| 150 - 165 | C2 of Thiazole (attached to Cl) |

| 145 - 155 | C4 of Thiazole and Pyridine Carbons |

| 115 - 130 | Other Pyridine and Thiazole Carbons |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with an (M+2)⁺ peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion in the mass spectrometer will produce a series of fragment ions, the pattern of which can provide further structural information. Common fragmentation pathways for such molecules may involve the loss of the chlorine atom or cleavage of the thiazole ring.

| Ion | Expected m/z | Significance |

| [M]⁺ | 196 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 198 | Isotope Peak (for ³⁷Cl) |

| [M-Cl]⁺ | 161 | Loss of Chlorine |

| Further Fragments | Varies | Cleavage of Pyridine or Thiazole ring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of this compound, if obtainable, can be analyzed to provide definitive information about its bond lengths, bond angles, and intermolecular interactions in the solid state.

For a related compound, 2-chloro-5-chloromethyl-1,3-thiazole, the crystal system was determined to be monoclinic. The thiazole ring is essentially planar. In the crystal packing of such molecules, various intermolecular interactions, including halogen bonding and π-π stacking, can play a significant role in stabilizing the crystal lattice.

| Parameter | Expected Value/System (based on similar structures) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-S: ~1.7, C-N: ~1.3-1.4, C-Cl: ~1.7 |

| Key Bond Angles (°) | Angles within the five-membered thiazole ring |

| Intermolecular Interactions | Halogen bonding, π-π stacking |

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents Based on the 2-Chloro-4-(pyridin-4-yl)thiazole Scaffold

The this compound core is a valuable starting point for the design of new therapeutic agents due to the known biological activities of both thiazole (B1198619) and pyridine (B92270) rings. Thiazole derivatives have been investigated for a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. numberanalytics.com The pyridine ring, a common feature in many pharmaceuticals, can influence solubility, receptor binding, and metabolic stability. The strategic combination of these two heterocycles in the this compound structure presents a compelling case for its further development in drug discovery.

Future research will likely focus on the synthesis and biological evaluation of a diverse library of derivatives. Modifications at the chloro- and pyridinyl- positions can be systematically explored to establish structure-activity relationships (SAR). For instance, replacing the chlorine atom with various amines, thiols, or other nucleophiles could lead to compounds with altered potencies and selectivities. Similarly, substitution on the pyridine ring could fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

A significant area of interest is the development of anticancer agents. numberanalytics.comnih.gov Thiazole-containing compounds like Dasatinib and Dabrafenib are already established anticancer drugs. numberanalytics.com Research into novel pyridine-thiazole hybrids has shown promising cytotoxic activity against various cancer cell lines, including those of the lung, colon, melanoma, and central nervous system. numberanalytics.com The mechanism of action for some of these derivatives is thought to involve the induction of genetic instability in tumor cells. researchgate.netresearchgate.net Future studies could explore the potential of this compound derivatives as inhibitors of specific cancer-related targets such as kinases or polymerases. numberanalytics.comnih.gov

The antimicrobial potential of this scaffold also warrants further investigation. Thiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. nih.govnih.govnih.gov The 2-amino-4-aryl thiazole scaffold has been identified as a promising inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. pharmaguideline.com Furthermore, derivatives of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have shown broad-spectrum activity against Plasmodium falciparum, Mycobacterium tuberculosis, and P. aeruginosa. nih.gov By analogy, derivatives of this compound could be designed and screened for activity against multidrug-resistant bacteria and other challenging pathogens.

Advancements in Sustainable and Efficient Synthetic Methodologies

The advancement of synthetic organic chemistry is increasingly geared towards the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and conditions. nih.govwikipedia.org Future research on the synthesis of this compound and its derivatives will undoubtedly embrace these sustainable practices.